Cas no 2025826-73-5 (Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester)

Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C14H21NO3/c1-5-6-12(16)10-15(9-11-7-8-11)13(17)18-14(2,3)4/h1,11H,6-10H2,2-4H3
- InChIKey: JXEMKCACZFLCJM-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(CC1CC1)CC(=O)CC#C
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798005-5.0g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-798005-0.25g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-798005-10.0g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-798005-2.5g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-798005-1.0g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-798005-0.1g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-798005-0.5g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-798005-0.05g |
tert-butyl N-(cyclopropylmethyl)-N-(2-oxopent-4-yn-1-yl)carbamate |
2025826-73-5 | 95% | 0.05g |
$827.0 | 2024-05-22 |
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester 関連文献
-
2. Book reviews
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2025826-73-5): An Overview
Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester (CAS No. 2025826-73-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a carbamate moiety, a cyclopropylmethyl group, and a 2-oxo-4-pentyn-1-yl group, all esterified with a tert-butyl group. These structural elements contribute to its potential therapeutic applications and its role in various biochemical processes.
The tert-butyl ester functionality in this compound provides enhanced stability and solubility properties, making it an attractive candidate for drug development. The carbamate moiety is known for its ability to form reversible covalent bonds with biological targets, which can be leveraged to design drugs with improved selectivity and reduced side effects. The cyclopropylmethyl and 2-oxo-4-pentyn-1-yl groups add further complexity and specificity to the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Recent studies have explored the potential of Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds with similar structural features can modulate the activity of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
In addition to its potential in neurodegenerative diseases, Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester has also been investigated for its anti-inflammatory properties. Inflammatory responses are implicated in a wide range of diseases, including arthritis and cardiovascular disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the development of anti-inflammatory drugs.
The synthesis of Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of tert-butanol with a suitable carbamoyl chloride derivative followed by functionalization with the cyclopropylmethyl and 2-oxo-4-pentyn-1-yl groups. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale.
The physicochemical properties of Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester have been extensively studied to understand its behavior in different environments. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays. Its stability under various pH conditions and temperatures has also been evaluated to ensure its suitability for pharmaceutical applications.
Preclinical studies have provided valuable insights into the safety profile of Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester. Toxicity assessments have shown that it is well-tolerated at therapeutic doses with minimal adverse effects. These findings support its potential for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-y\-l), 1,1-dimethylethyl ester (CAS No. 2025826-73\-5) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive target for medicinal chemists and pharmaceutical researchers. Continued investigation into its biological activities and mechanisms of action will likely uncover new opportunities for drug development in various disease areas.
2025826-73-5 (Carbamic acid, N-(cyclopropylmethyl)-N-(2-oxo-4-pentyn-1-yl)-, 1,1-dimethylethyl ester) 関連製品
- 1807009-07-9(Methyl 6-(aminomethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-acetate)
- 1628196-29-1(3-acetamidobicyclo[1.1.1]pentan-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate)
- 171777-67-6(4-Nitrobenzoyl-d4 Chloride)
- 1423530-31-7(3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride)
- 2229413-40-3(1-methyl-2-(4-methylpiperidin-4-yl)oxy-1H-indole)
- 1503406-39-0(5-Bromo-3-chlorothiophene-2-carbaldehyde)
- 2229153-55-1(methyl 3-hydroxy-3-(1H-pyrrol-3-yl)propanoate)
- 1378473-72-3(1-(2-ethylphenyl)but-3-en-1-ol)
- 1400926-18-2(5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one)
- 332040-95-6(N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide)




